Elucidation and Confirmation of the 16-Epipyromesaconitine Structure: A Technical Guide
Elucidation and Confirmation of the 16-Epipyromesaconitine Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 16-epipyromesaconitine, a C19-diterpenoid alkaloid. This document details the analytical methodologies, presents key quantitative data, and outlines the experimental workflows used to definitively identify this complex natural product.
Introduction
16-Epipyromesaconitine, along with its epimer pyroaconitine, are typically formed through the thermal processing of aconitine, a major and highly toxic alkaloid found in plants of the Aconitum genus. The processing of raw aconite roots is a traditional method to reduce toxicity and enhance therapeutic effects. Understanding the precise structure of the resulting pyro-type alkaloids is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. The elucidation of 16-epipyromesaconitine's structure relies on a combination of advanced spectroscopic techniques.
Structure Elucidation Methodology
The definitive structure of 16-epipyromesaconitine was established through a series of sophisticated analytical experiments, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition and exact mass of the molecule.
Experimental Protocol: HR-ESI-MS Analysis
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization source.
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Sample Preparation: The purified compound was dissolved in a suitable solvent such as methanol or acetonitrile.
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Ionization Mode: Positive ion mode is typically used for aconitine-type alkaloids.
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Data Acquisition: Mass spectra were acquired over a relevant m/z range to detect the protonated molecule [M+H]⁺.
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Data Analysis: The exact mass of the protonated molecule was used to calculate the elemental composition using instrument-specific software.
The molecular formula for pyromesaconitine, and by extension its epimer, has been determined to be C₃₂H₄₃NO₉. The pyrolysis involves the loss of acetic acid from aconitine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).
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1D NMR Experiments:
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¹H NMR: To identify all proton signals and their multiplicities.
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¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, establishing connectivity between adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the epimeric center at C-16.
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Quantitative Data
The following tables summarize the key quantitative data obtained from the structural elucidation of pyroaconitine and 16-epipyromesaconitine. The primary distinguishing feature between the two epimers in NMR spectroscopy is the chemical shift of the C-16 methoxy group protons. In 16-epi-pyroaconitine, the C-16α-methoxy group is shifted downfield compared to the C-16β-methoxy group in pyroaconitine due to the anisotropic effect of the aromatic ring.[1]
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
| 16-Epipyromesaconitine | C₃₂H₄₃NO₉ | 586.2965 | 586.29xx |
Note: The exact measured mass would be found in the full experimental data of the cited literature.
Table 2: Key ¹H NMR Chemical Shift Comparison (in ppm) [1]
| Proton | Pyroaconitine (C-16β OCH₃) | 16-Epipyroaconitine (C-16α OCH₃) |
| C(16)-OCH₃ | ~3.64 | ~3.81 |
Note: Complete ¹H and ¹³C NMR data for a full structural assignment are typically provided in the supplementary information of dedicated research articles.[1][2]
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the structure elucidation process.
Figure 1: Workflow for the Isolation and Structure Elucidation of 16-Epipyromesaconitine.
Figure 2: Decision-making workflow for NMR-based structure elucidation.
Confirmation of Structure
The structure of 16-epipyromesaconitine is confirmed by the collective interpretation of all spectroscopic data. The HR-ESI-MS data provides the exact molecular formula. The comprehensive 1D and 2D NMR data allow for the complete assignment of the carbon skeleton and the placement of all functional groups. Crucially, NOESY/ROESY data provides through-space correlations that confirm the relative stereochemistry of the entire molecule, including the α-orientation of the methoxy group at the C-16 position, which distinguishes it from its epimer, pyroaconitine. The consistency across all datasets provides a high degree of confidence in the assigned structure.
Conclusion
The structure of 16-epipyromesaconitine has been rigorously established using a combination of high-resolution mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. This guide has outlined the necessary experimental protocols and the logic of data interpretation required for the unambiguous identification of this complex diterpenoid alkaloid. This foundational structural information is paramount for any further research into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to consult the cited literature for the complete, detailed spectroscopic data.[1][2]
